

An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethylpicolinic acid hydrochloride*

Cat. No.: B043738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylpicolinic acid hydrochloride**, a key heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and its role in the creation of bioactive molecules.

Chemical Identity and Properties

4-Ethylpicolinic acid hydrochloride is a pyridinecarboxylic acid derivative. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in various chemical transformations.

Chemical Structure and Identifiers

The chemical structure of **4-Ethylpicolinic acid hydrochloride** is characterized by a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Identifier	Value
IUPAC Name	4-ethylpyridine-2-carboxylic acid hydrochloride
Synonyms	4-Ethyl-2-pyridinecarboxylic Acid Hydrochloride, 4-ethylpicolinic acid HCl
CAS Number	79415-18-2
Molecular Formula	C ₈ H ₁₀ CINO ₂
Molecular Weight	187.62 g/mol
Canonical SMILES	CCC1=CC=NC(C(=O)O)=C1.Cl
InChI Key	UVVIZQWGMATQNB-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **4-Ethylpicolinic acid hydrochloride** are crucial for its handling, storage, and application in synthesis.

Property	Value	Source
Melting Point	148-150 °C	[1]
Solubility	Slightly soluble in DMSO, Methanol, and Water.	[1]
Appearance	White to Pale Beige Solid	[1]
Storage	-20°C Freezer	[1]

Synthesis of 4-Ethylpicolinic Acid Hydrochloride: An Experimental Protocol

While a specific, published, step-by-step synthesis protocol for **4-Ethylpicolinic acid hydrochloride** is not readily available in the surveyed literature, a plausible and effective synthesis can be designed based on established organic chemistry principles for analogous

compounds. The most logical approach involves the oxidation of the corresponding precursor, 4-ethyl-2-methylpyridine (also known as 4-ethyl-2-picoline).

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

- Oxidation: The methyl group at the 2-position of 4-ethyl-2-methylpyridine is selectively oxidized to a carboxylic acid.
- Salt Formation: The resulting 4-ethylpicolinic acid is treated with hydrochloric acid to form the stable hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **4-Ethylpicolinic acid hydrochloride**.

Detailed Experimental Protocol (Proposed)

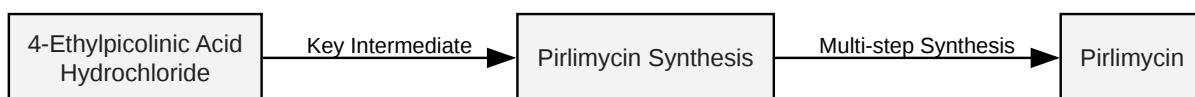
Step 1: Oxidation of 4-Ethyl-2-methylpyridine to 4-Ethylpicolinic Acid

- Materials:
 - 4-Ethyl-2-methylpyridine
 - Potassium permanganate (KMnO₄) or concentrated Nitric Acid (HNO₃)
 - Sulfuric acid (H₂SO₄) (if using KMnO₄)
 - Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
 - Hydrochloric acid (HCl) for acidification
 - Distilled water

- Ethanol
- Procedure using Potassium Permanganate:
 - In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-ethyl-2-methylpyridine and water.
 - Slowly add a solution of potassium permanganate in water to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.
 - After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO_2) will form.
 - Cool the reaction mixture to room temperature and filter off the manganese dioxide.
 - Wash the filter cake with hot water and combine the filtrates.
 - Concentrate the filtrate under reduced pressure.
 - Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 4-ethylpicolinic acid.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of **4-Ethylpicolinic Acid Hydrochloride**

- Materials:
 - 4-Ethylpicolinic acid (from Step 1)
 - Anhydrous diethyl ether or isopropanol
 - Concentrated hydrochloric acid or hydrogen chloride gas
- Procedure:


- Dissolve the crude 4-ethylpicolinic acid in a suitable solvent such as isopropanol.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.
- The hydrochloride salt will precipitate out of the solution.
- Cool the mixture to enhance precipitation.
- Collect the white to off-white solid by vacuum filtration.
- Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
- Dry the final product, **4-Ethylpicolinic acid hydrochloride**, under vacuum.

Applications in Drug Discovery and Development

4-Ethylpicolinic acid hydrochloride serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its primary and most well-documented application is in the production of lincosamide antibiotics.

Precursor to Pirlimycin

4-Ethylpicolinic acid hydrochloride is a key starting material for the synthesis of Pirlimycin, a lincosamide antibiotic used in veterinary medicine to treat mastitis in cattle. The synthesis involves the coupling of 4-ethylpicolinic acid with the amino-sugar moiety of the antibiotic.

[Click to download full resolution via product page](#)

Caption: Role of **4-Ethylpicolinic acid hydrochloride** in Pirlimycin synthesis.

Potential as a Scaffold in Medicinal Chemistry

The picolinic acid scaffold is a privileged structure in medicinal chemistry due to its ability to chelate metal ions and participate in various biological interactions. The presence of the ethyl group at the 4-position of **4-Ethylpicolinic acid hydrochloride** offers a lipophilic handle that can be exploited for several purposes:

- Modulating Pharmacokinetics: The ethyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
- Exploring Structure-Activity Relationships (SAR): The ethyl group provides a point for further chemical modification to explore the SAR of a lead compound.
- Designing Novel Bioactive Molecules: As a versatile building block, it can be incorporated into the synthesis of new chemical entities targeting a wide range of diseases.

Conclusion

4-Ethylpicolinic acid hydrochloride is a valuable and versatile chemical intermediate with a critical role in the synthesis of the antibiotic Pirlimycin. Its well-defined chemical structure and physicochemical properties make it a reliable building block for drug discovery and development. The proposed synthesis protocol, based on established chemical transformations, provides a clear pathway for its preparation. For researchers and scientists in the pharmaceutical industry, **4-Ethylpicolinic acid hydrochloride** represents a key starting material for the development of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. irl.umsl.edu [irl.umsl.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043738#4-ethylpicolinic-acid-hydrochloride-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com